REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Br:9][CH2:10][CH2:11][CH2:12]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:9][CH2:10][CH2:11][CH2:12][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1] |f:2.3.4|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
20.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |